

An In-depth Technical Guide to Ethyl 8-hydroxyoctanoate: Structure, Reactivity, and Applications

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Compound of Interest

Compound Name:	<i>Ethyl 8-hydroxyoctanoate</i>
CAS No.:	93892-06-9
Cat. No.:	B3059051

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Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both a terminal primary hydroxyl group and an ethyl ester, this compound serves as a versatile linear C8 building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This guide provides a comprehensive technical overview of its molecular structure, the distinct chemical properties of its functional groups, methods for its spectroscopic characterization, and its applications in research and development. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

Ethyl 8-hydroxyoctanoate is an aliphatic ester characterized by an eight-carbon chain. This bifunctionality—the presence of two distinct reactive sites—is central to its synthetic utility, allowing for selective chemical transformations at either end of the molecule.[1][2]

The formal nomenclature for this compound is **ethyl 8-hydroxyoctanoate**, as defined by IUPAC standards.[3] Its identity is unambiguously confirmed by its CAS Registry Number: 93892-06-9.[3][4][5]

Caption: 2D Structure of **Ethyl 8-hydroxyoctanoate**.

The key physicochemical properties of **ethyl 8-hydroxyoctanoate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	93892-06-9	[3][4][5][6]
Molecular Formula	C ₁₀ H ₂₀ O ₃	[3][4][7][8]
Molecular Weight	188.26 g/mol	[3][4][5]
IUPAC Name	ethyl 8-hydroxyoctanoate	[3][7]
Synonyms	8-Hydroxyoctanoic acid ethyl ester	[4][5][9]
Boiling Point	~258.2 °C (estimated at 760 mmHg)	[9]
LogP	1.88 - 2.30 (estimated)	[4][5]
Hydrogen Bond Donors	1	[3][4]
Hydrogen Bond Acceptors	3	[3][4]

Functional Group Analysis and Reactivity

The synthetic versatility of **ethyl 8-hydroxyoctanoate** stems from the distinct and predictable reactivity of its two functional groups.[10] This bifunctionality allows it to act as a molecular linker, enabling the construction of complex chemical architectures.[1]

The Ethyl Ester Group

The ethyl ester is a classic carboxylate derivative. Its primary reactivity centers on nucleophilic acyl substitution.

- **Hydrolysis:** Under acidic or basic conditions, the ester can be hydrolyzed to yield 8-hydroxyoctanoic acid and ethanol. Base-mediated hydrolysis (saponification) is irreversible and typically proceeds to completion, while acid-catalyzed hydrolysis is an equilibrium process.
- **Transesterification:** In the presence of another alcohol and a catalyst (acid or base), the ethyl group can be exchanged. This reaction is fundamental in polymer chemistry, for example, in the synthesis of polyesters.
- **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to a primary alcohol, yielding octane-1,8-diol.
- **Aminolysis:** Reaction with amines can convert the ester into the corresponding amide, forming N-substituted 8-hydroxyoctanamides.

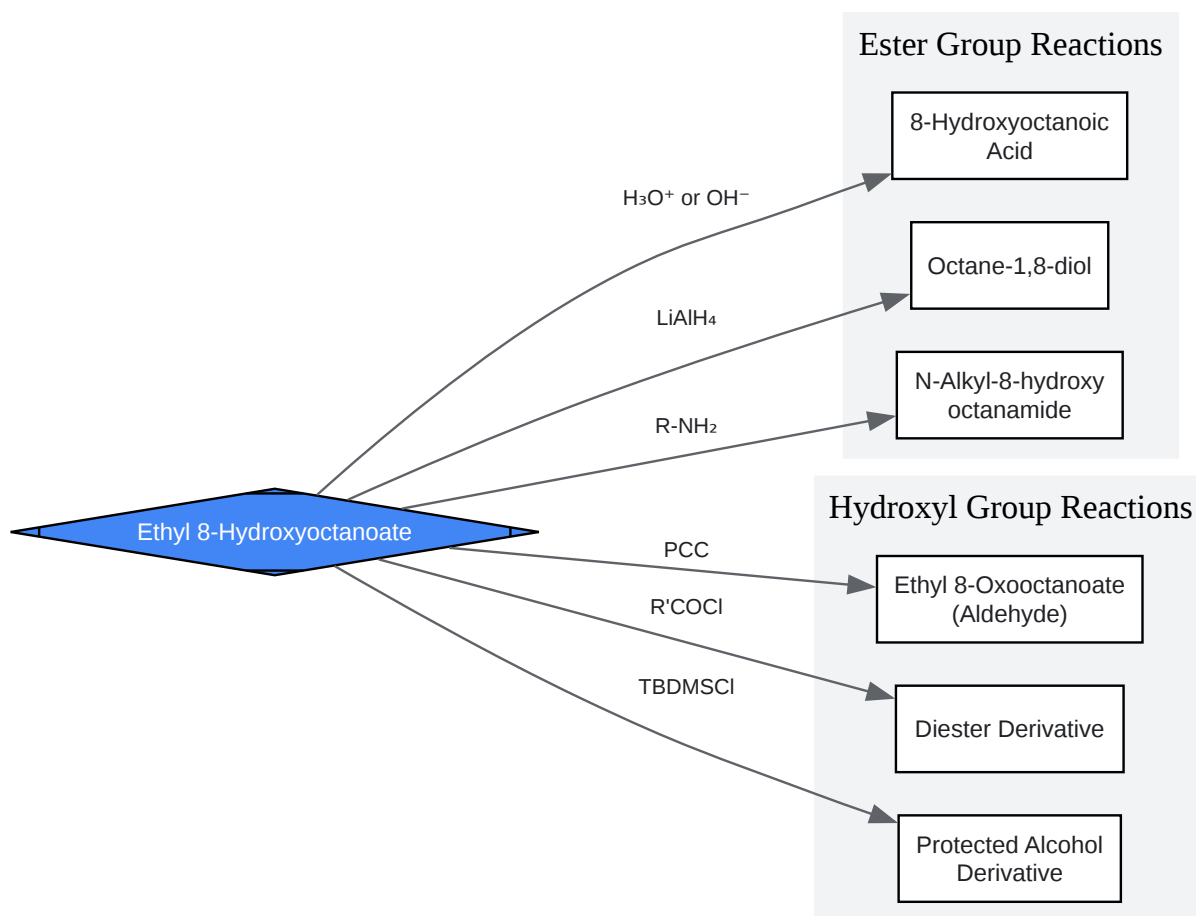
The Primary Hydroxyl Group

The terminal primary hydroxyl (-OH) group behaves as a typical primary alcohol. Its key reactions involve the electrophilicity of the carbon atom and the nucleophilicity of the oxygen atom.

- **Oxidation:** The primary alcohol can be selectively oxidized. Mild oxidizing agents (e.g., PCC) will yield the corresponding aldehyde (ethyl 8-oxooctanoate), while strong oxidizing agents (e.g., KMnO_4 , Jones reagent) will produce the carboxylic acid (which would likely hydrolyze the ester, ultimately forming suberic acid).
- **Esterification/Etherification:** The hydroxyl group can act as a nucleophile to form new esters (e.g., via reaction with an acyl chloride or carboxylic acid under Fischer conditions) or ethers (e.g., via the Williamson ether synthesis).
- **Protection:** To perform chemistry selectively at the ester terminus, the hydroxyl group must often be protected. Common protecting groups for alcohols include silyl ethers (e.g.,

TBDMS) or benzyl ethers, which are stable under conditions required to modify the ester but can be removed later.

The ability to selectively protect one functional group while reacting the other is a cornerstone of using bifunctional reagents in multi-step organic synthesis.[1]



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Caption: Key reaction pathways for the functional groups of **ethyl 8-hydroxyoctanoate**.

Spectroscopic Characterization

Confirming the structure and purity of **ethyl 8-hydroxyoctanoate** relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

[\[11\]](#)

Technique	Expected Features
¹ H NMR	~4.1 ppm (quartet, 2H): -O-CH ₂ -CH ₃ from the ethyl ester. ~3.6 ppm (triplet, 2H): -CH ₂ -OH from the terminal alcohol. ~2.3 ppm (triplet, 2H): -CH ₂ -C(=O)O- adjacent to the ester carbonyl. ~1.6 ppm (multiplet, 2H): -CH ₂ -CH ₂ OH. ~1.5 ppm (multiplet, 2H): -CH ₂ -CH ₂ C(=O)O-. ~1.3 ppm (multiplet, 4H): Central methylene groups of the alkyl chain. ~1.2 ppm (triplet, 3H): -OCH ₂ -CH ₃ from the ethyl ester.
¹³ C NMR	~174 ppm: C=O of the ester. ~63 ppm: -CH ₂ -OH of the alcohol. ~60 ppm: -O-CH ₂ -CH ₃ of the ester. ~34 ppm: -CH ₂ -C(=O)O-. ~32 ppm: -CH ₂ -CH ₂ OH. ~25-29 ppm: Remaining four internal alkyl chain carbons. ~14 ppm: -OCH ₂ -CH ₃ .
IR Spectroscopy	~3350 cm ⁻¹ (broad): O-H stretch from the hydroxyl group. ~2930 & 2860 cm ⁻¹ (strong): C-H sp ³ stretches from the alkyl chain and ethyl group. ~1735 cm ⁻¹ (strong): C=O stretch from the ester carbonyl group. ~1180 cm ⁻¹ (strong): C-O stretch from the ester.
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 188. Key Fragments: Loss of water (M-18), loss of the ethoxy group (M-45), and characteristic fragmentation patterns of the long alkyl chain.

Note: NMR chemical shifts (ppm) are predicted relative to TMS in a solvent like CDCl₃. IR frequencies are in cm⁻¹.

Synthesis Protocol

Ethyl 8-hydroxyoctanoate is not a naturally occurring compound and must be prepared synthetically. A common and robust laboratory-scale synthesis is adapted from the malonic

ester synthesis, which builds the carbon chain systematically.^{[12][13][14]}

Example Protocol: Synthesis via Malonic Ester Alkylation

This protocol describes a two-step process starting from 6-chlorohexan-1-ol and diethyl malonate.

Step 1: Alkylation of Diethyl Malonate with 6-chlorohexan-1-ol^{[13][14]}

- **Reaction Setup:** A round-bottomed flask equipped with a reflux condenser and magnetic stirrer is charged with a solution of sodium ethoxide (1.05 eq.) in absolute ethanol.
- **Malonate Addition:** Diethyl malonate (1.0 eq.) is added dropwise to the stirred ethoxide solution at room temperature.
- **Alkylation:** 6-chlorohexan-1-ol (1.0 eq.) is added to the reaction mixture.
- **Reflux:** The mixture is heated to reflux and maintained for 8-12 hours, monitoring the reaction by TLC or GC for the disappearance of starting materials. The reaction forms diethyl (6-hydroxyhexyl)malonate.
- **Workup:** After cooling, the ethanol is removed under reduced pressure. The residue is taken up in water and neutralized with dilute HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.

Step 2: Decarboxylation to form **Ethyl 8-hydroxyoctanoate**^[12]

- **Reaction Setup:** The crude diethyl (6-hydroxyhexyl)malonate is dissolved in a suitable solvent system (e.g., DMSO/water).
- **Decarboxylation:** A salt such as sodium chloride (catalytic to stoichiometric amounts) is added, and the mixture is heated to ~150-180 °C. This promotes the saponification of one ester group followed by decarboxylation of the resulting β -keto acid intermediate.

- **Monitoring:** The reaction is monitored for the evolution of CO₂ gas and the formation of the product.
- **Workup and Purification:** Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic extract is washed, dried, and concentrated. The final product, **ethyl 8-hydroxyoctanoate**, is purified by vacuum distillation or column chromatography.

Causality Note: The malonic ester synthesis is chosen for its efficiency in forming new carbon-carbon bonds. The use of a strong base (sodium ethoxide) is necessary to deprotonate the acidic α -carbon of diethyl malonate, creating the nucleophile required for the SN₂ reaction with the alkyl halide (6-chlorohexan-1-ol).[14] The final heating step with a salt (Krapcho decarboxylation conditions) is a standard method for cleanly removing one of the ester groups from the substituted malonate.[12]

Applications in Research and Drug Development

The value of **ethyl 8-hydroxyoctanoate** lies in its role as a versatile synthetic building block.[7] [11] Its linear structure and orthogonal functional groups are highly desirable in several areas:

- **Polymer Synthesis:** It can be used as a monomer for producing polyesters and polyethers with specific properties. For instance, polymerization through the hydroxyl group while retaining the ester, or vice-versa, allows for the creation of functionalized polymers.
- **Pharmaceutical Intermediates:** The parent acid, 8-hydroxyoctanoic acid, is a documented intermediate in the synthesis of pharmacologically active compounds.[13] The ethyl ester serves as a protected form of this acid, which can be carried through several synthetic steps before a final hydrolysis reveals the carboxylic acid moiety.
- **Complex Molecule Synthesis:** In drug discovery, constructing molecules with specific spatial arrangements and functionalities is critical. Bifunctional linkers like **ethyl 8-hydroxyoctanoate** are used to connect different pharmacophores or to build up a carbon skeleton.[15][16] For example, the hydroxyl end could be attached to a core scaffold, while the ester end is elaborated into a different functional side chain.
- **Materials Science:** The ability to form self-assembled monolayers or to be grafted onto surfaces makes this type of molecule interesting for modifying the properties of materials,

such as wettability or biocompatibility.

The strategic use of such bifunctional molecules is a key approach for achieving atom economy and building molecular complexity efficiently in modern organic synthesis.[10]

Conclusion

Ethyl 8-hydroxyoctanoate is a powerful and versatile intermediate in organic synthesis. A thorough understanding of its structure, the distinct reactivity of its ester and hydroxyl functional groups, and its spectroscopic signature is essential for its effective use. For researchers in materials science, polymer chemistry, and particularly in drug development, this molecule offers a reliable C8 scaffold for the rational design and construction of novel, high-value chemical entities. Its utility underscores the broader principle that bifunctional molecules are indispensable tools for advancing molecular engineering.

References

- SIELC Technologies. (2018, May 16). **Ethyl 8-hydroxyoctanoate**. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). **ethyl 8-hydroxyoctanoate**. Retrieved from [\[Link\]](#)
- Bar-Ziv, R., Dudding, T., & Koenigs, R. M. (2021). Bifunctional reagents in organic synthesis. *Nature Reviews Chemistry*, 5(5), 301-321. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **Ethyl 8-hydroxyoctanoate**. PubChem Compound Database. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **Ethyl 8-hydroxyoctanoate** (C10H20O3). Retrieved from [\[Link\]](#)
- Ward, R. S. (n.d.). *Bifunctional Compounds*. Oxford University Press. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN103232345B - Synthesis method of 8-hydroxyl ethyl caprylate.
- Google Patents. (n.d.). WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid.
- Wikipedia. (n.d.). Bifunctionality. Retrieved from [\[Link\]](#)
- Capot Chemical. (n.d.). Specifications of **ethyl 8-hydroxyoctanoate**. Retrieved from [\[Link\]](#)

- The Good Scents Company. (n.d.). ethyl octanoate. Retrieved from [[Link](#)]
- Gröger, H., & Hummel, W. (2014). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. *Catalysts*, 4(1), 1-13. Retrieved from [[Link](#)]
- European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982. Retrieved from [[Link](#)]
- CAS Common Chemistry. (n.d.). Octanoic acid, 8-hydroxy-, ethyl ester. Retrieved from [[Link](#)]
- Al-awar, R. S., & Ide, N. D. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. *Current Opinion in Chemical Biology*, 10(4), 366-373. Retrieved from [[Link](#)]

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Sources

1. global.oup.com [global.oup.com]
2. [Bifunctionality - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
3. [Ethyl 8-hydroxyoctanoate | C10H20O3 | CID 3022760 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
4. chemscene.com [chemscene.com]
5. [Ethyl 8-hydroxyoctanoate | SIELC Technologies](https://sielc.com) [sielc.com]
6. capotchem.com [capotchem.com]
7. [Ethyl 8-Hydroxyoctanoate | LGC Standards](https://lgcstandards.com) [lgcstandards.com]
8. [Ethyl 8-Hydroxyoctanoate | CymitQuimica](https://cymitquimica.com) [cymitquimica.com]
9. [ethyl 8-hydroxyoctanoate, 93892-06-9](https://thegoodscentscompany.com) [thegoodscentscompany.com]
10. [Bifunctional reagents in organic synthesis - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]

- [11. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [12. CN103232345B - Synthesis method of 8-hydroxyl ethyl caprylate - Google Patents \[patents.google.com\]](https://patents.google.com/patents/CN103232345B)
- [13. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents \[patents.google.com\]](https://patents.google.com/patents/WO1990008125A2)
- [14. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 \[data.epo.org\]](https://data.epo.org/patents/0379982)
- [15. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [16. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36888888/)
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